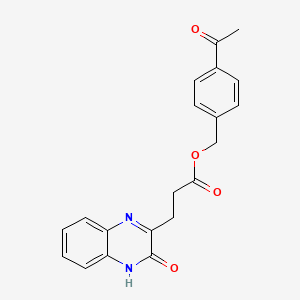![molecular formula C21H18Cl2N2O3S B3531835 N~1~-2-biphenylyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3531835.png)
N~1~-2-biphenylyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Descripción general
Descripción
N~1~-2-biphenylyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide, commonly known as BMS-204352, is a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is responsible for the degradation of the incretin hormones GLP-1 and GIP, which are involved in regulating glucose homeostasis. BMS-204352 has been extensively studied for its potential use in the treatment of type 2 diabetes.
Mecanismo De Acción
BMS-204352 works by inhibiting the enzyme N~1~-2-biphenylyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide, which is responsible for the degradation of the incretin hormones GLP-1 and GIP. By inhibiting N~1~-2-biphenylyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide, BMS-204352 increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion. This leads to improved glucose homeostasis and glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMS-204352 are primarily related to its inhibition of N~1~-2-biphenylyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide. By increasing the levels of GLP-1 and GIP, BMS-204352 stimulates insulin secretion, reduces glucagon secretion, and slows gastric emptying. These effects result in improved glycemic control and reduced postprandial glucose excursions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of BMS-204352 for lab experiments is its specificity for N~1~-2-biphenylyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide. This allows researchers to study the effects of N~1~-2-biphenylyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide inhibition on glucose homeostasis without the confounding effects of off-target effects. However, the limitations of BMS-204352 include its relatively short half-life and poor oral bioavailability, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on BMS-204352. One area of interest is the potential use of BMS-204352 in combination with other antidiabetic agents, such as metformin or sulfonylureas. Another area of interest is the development of more potent and selective N~1~-2-biphenylyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide inhibitors, which may have improved efficacy and fewer side effects. Finally, there is ongoing research into the role of GLP-1 and GIP in the regulation of appetite and body weight, which may have implications for the use of N~1~-2-biphenylyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide inhibitors in the treatment of obesity.
Aplicaciones Científicas De Investigación
BMS-204352 has been widely studied for its potential use in the treatment of type 2 diabetes. In preclinical studies, BMS-204352 has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Clinical trials have also shown promising results, with BMS-204352 demonstrating significant improvements in glycemic control in patients with type 2 diabetes.
Propiedades
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-25(29(27,28)20-13-16(22)11-12-18(20)23)14-21(26)24-19-10-6-5-9-17(19)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIMKSWCHPWUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3531753.png)
![2-{[4-(4-morpholinylsulfonyl)benzyl]oxy}-N-phenylbenzamide](/img/structure/B3531762.png)
![N~1~-(2-benzoyl-4-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3531772.png)
![5-chloro-2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3531775.png)
![1-(4-{[4-(4-morpholinylsulfonyl)benzyl]oxy}phenyl)-1-propanone](/img/structure/B3531781.png)
![5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3531782.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3531791.png)
![N-(5-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3531792.png)
![3-(5-{4-[(3,4-dichlorobenzoyl)amino]phenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B3531798.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B3531805.png)

![N-[3-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B3531828.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3531832.png)